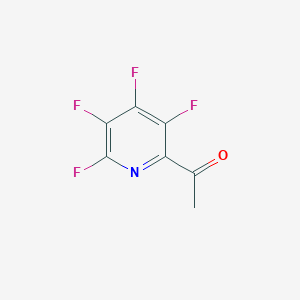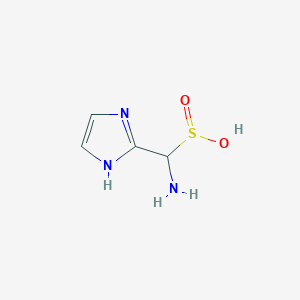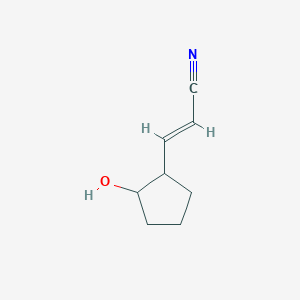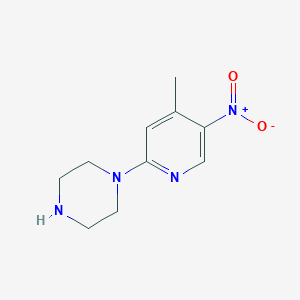![molecular formula C7H6N2O3 B15199604 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in drug discovery. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Another method involves microwave-assisted synthesis, where the reaction mixture is heated in a microwave oven at specific irradiation power for a short duration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4,7-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: A derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of hydroxyl groups at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can form hydrogen bonds, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
4,7-dihydroxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c10-3-1-2-4(11)6-5(3)8-7(12)9-6/h1-2,10-11H,(H2,8,9,12) |
Clé InChI |
RBUQGQSNROFKBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)NC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15199562.png)

![2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B15199591.png)



![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)


![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
